molecular formula C8H14N2 B3156249 (2-Methylpiperidin-1-yl)acetonitrile CAS No. 824-50-0

(2-Methylpiperidin-1-yl)acetonitrile

Cat. No. B3156249
CAS RN: 824-50-0
M. Wt: 138.21 g/mol
InChI Key: ACOLJMMCKXMANR-UHFFFAOYSA-N
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Description

“(2-Methylpiperidin-1-yl)acetonitrile” is a compound with the CAS Number: 824-50-0 and a molecular weight of 138.21 . It is also known by its IUPAC name, (2-methyl-1-piperidinyl)acetonitrile .


Molecular Structure Analysis

The InChI code for (2-Methylpiperidin-1-yl)acetonitrile is 1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

(2-Methylpiperidin-1-yl)acetonitrile is a colorless liquid with a spicy taste . It can be dissolved in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons . It has a boiling point of 202-203°C and a density of 0.913 g/mL .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 2-(2-methylpiperidin-1-yl)acetonitrile , serve as crucial building blocks in drug development. Researchers explore their potential as scaffolds for novel pharmaceutical agents. The compound’s structural features make it amenable to modification, allowing the design of targeted drugs with improved efficacy and reduced side effects .

Spiro Compounds Synthesis

Spiropiperidines are intriguing heterocyclic structures with diverse biological activities. Researchers have utilized 2-(2-methylpiperidin-1-yl)acetonitrile as a precursor for synthesizing spiro compounds. These molecules exhibit promising properties, such as antimicrobial, antiviral, and anticancer effects. The spiro framework enhances drug-like properties and bioavailability .

Condensed Piperidines

Condensed piperidines, formed through intramolecular reactions, find applications in medicinal chemistry. Researchers investigate their potential as inhibitors of specific enzymes or receptors2-(2-methylpiperidin-1-yl)acetonitrile derivatives may contribute to the development of novel therapeutics for various diseases .

Piperidinones and Their Bioactivity

Piperidinones are essential intermediates in organic synthesis. Researchers have explored the reactivity of 2-(2-methylpiperidin-1-yl)acetonitrile toward cyclization reactions, yielding piperidinone derivatives. These compounds exhibit diverse biological activities, including antifungal, anti-inflammatory, and analgesic effects. Understanding their structure-activity relationships is crucial for drug discovery .

Multicomponent Reactions (MCRs)

Multicomponent reactions involving piperidines allow efficient access to complex molecules. Researchers have employed 2-(2-methylpiperidin-1-yl)acetonitrile in MCRs to construct diverse chemical libraries. These libraries serve as valuable resources for high-throughput screening in drug discovery programs .

Biological Evaluation and Pharmacological Studies

Scientists assess the pharmacological activity of piperidine derivatives, including 2-(2-methylpiperidin-1-yl)acetonitrile , through in vitro and in vivo studies. These investigations explore their interactions with biological targets, toxicity profiles, and therapeutic potential. The compound’s pharmacokinetics and pharmacodynamics guide its further development .

Safety and Hazards

The safety information for (2-Methylpiperidin-1-yl)acetonitrile includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

properties

IUPAC Name

2-(2-methylpiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOLJMMCKXMANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpiperidin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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